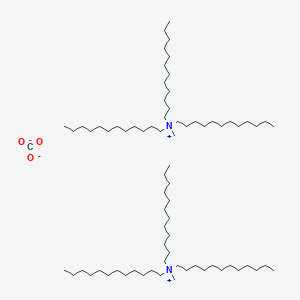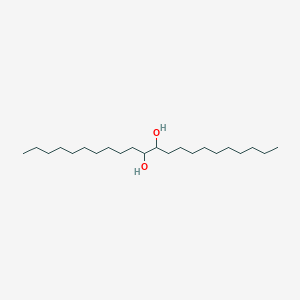
10-(4-Chlorophenyl)phenanthren-9-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Chlorophenyl)phenanthren-9-OL is an aromatic compound that belongs to the class of phenanthrenes It is characterized by the presence of a phenanthrene backbone with a hydroxyl group at the 9th position and a 4-chlorophenyl group attached to the 10th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)phenanthren-9-OL typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-chlorobenzene as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out using aluminum chloride as a catalyst and an appropriate solvent such as dichloromethane.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the 9th position. This step can be achieved using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
10-(4-Chlorophenyl)phenanthren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone or quinone derivative using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as dihydro derivatives, using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The 4-chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Ketone or quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
10-(4-Chlorophenyl)phenanthren-9-OL has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and other industrial chemicals.
類似化合物との比較
Similar Compounds
9-Phenanthrenol: Similar structure with a hydroxyl group at the 9th position but lacks the 4-chlorophenyl group.
Phenanthrene: The parent compound without any substituents.
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group attached to different aromatic backbones.
Uniqueness
10-(4-Chlorophenyl)phenanthren-9-OL is unique due to the presence of both the hydroxyl group and the 4-chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in various chemical reactions.
特性
| 110210-89-4 | |
分子式 |
C20H13ClO |
分子量 |
304.8 g/mol |
IUPAC名 |
10-(4-chlorophenyl)phenanthren-9-ol |
InChI |
InChI=1S/C20H13ClO/c21-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)22/h1-12,22H |
InChIキー |
XAEVQJSFODXQDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)


